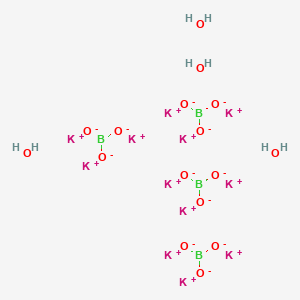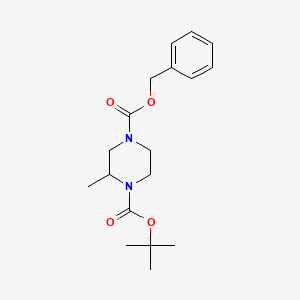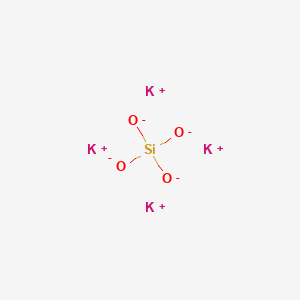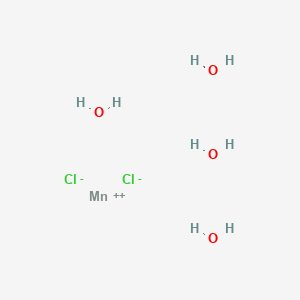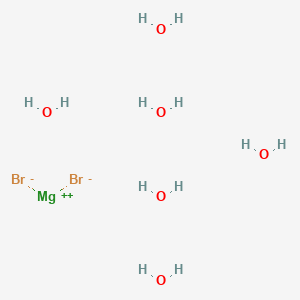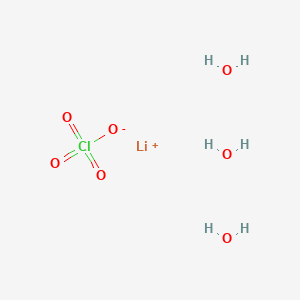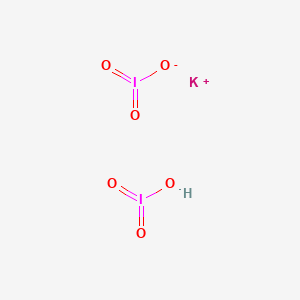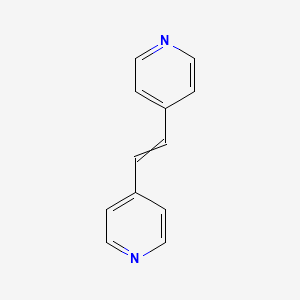
trans-1,2-Bis(4-pyridyl)ethene
Vue d'ensemble
Description
Trans-1,2-Bis(4-pyridyl)ethene is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-1,2-Bis(4-pyridyl)ethene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1,2-Bis(4-pyridyl)ethene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Formation of Coordination Polymers : Trans-1,2-bis(4-pyridyl)ethene is used in synthesizing one-dimensional coordination polymers, particularly with metals like cadmium. These polymers have unique structural features such as infinite non-interpenetrating zigzag chain structures and are of interest in the field of inorganic crystal engineering (Yu‐Bin Dong et al., 1999).
Interpenetrated Frameworks in Coordination Polymers : It is also involved in the creation of novel coordination polymers with interpenetrated frameworks, using metals like cobalt and manganese. These polymers demonstrate interesting properties like antiferromagnetism at low temperatures (J. Liao et al., 2002).
In Situ Ligand Synthesis in Inorganic Crystal Engineering : The compound is used for in situ ligand synthesis in the construction of three-dimensional networks, representing a new direction for inorganic crystal engineering (A. J. Blake et al., 1997).
Photochemical [2+2] Cycloaddition Reactions : Its usage in solid-state photochemical [2+2] cycloaddition reactions is significant. The orientation of molecules in the solid state for these reactions is an area of study in crystal engineering (M. Nagarathinam et al., 2008).
Formation of Novel Organic Assemblies : Trans-1,2-bis(4-pyridyl)ethene forms novel organic assemblies under specific conditions, such as in the presence of certain acids and metals, showing its versatility in forming complex structures (S. Varughese et al., 2005).
Nonlinear Optical and Photoluminescent Properties : This compound has been studied for its nonlinear optical and photoluminescent properties, particularly in its salt forms. These properties make it a candidate for use in multifunctional optical materials (Ana K. Valdo et al., 2017).
Propriétés
IUPAC Name |
4-(2-pyridin-4-ylethenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFJDEHFNMWYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902824 | |
| Record name | NoName_3386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Bis(4-pyridyl)ethene | |
CAS RN |
1135-32-6 | |
| Record name | 1,2-Bis(4-pyridyl)ethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



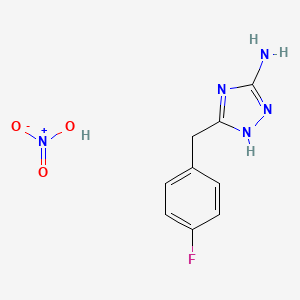

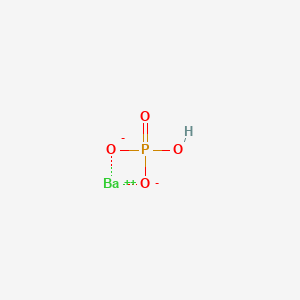
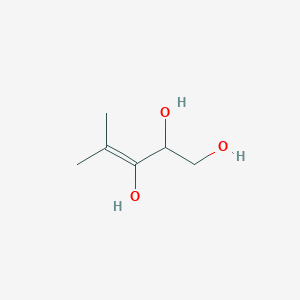
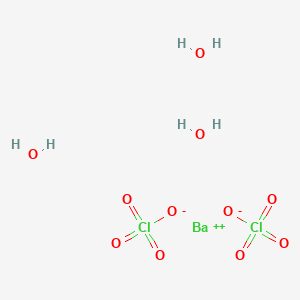

![(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7884929.png)
